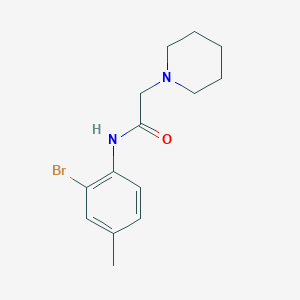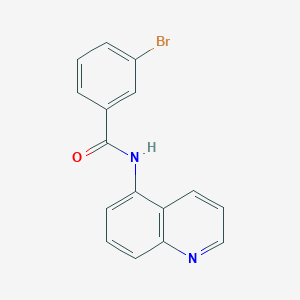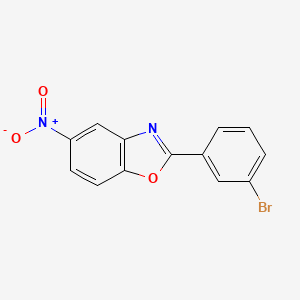![molecular formula C20H15N3O2S B5767933 N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide, also known as PTZ-CBI, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide exerts its effects through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide induces the production of ROS by inhibiting the activity of antioxidant enzymes such as superoxide dismutase and catalase. The increased levels of ROS then lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. In cancer cells, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide induces cell cycle arrest at the G2/M phase, leading to inhibition of cell proliferation. N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In neurodegenerative diseases, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to reduce oxidative stress and protect against neuronal damage. N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is its ability to induce ROS production in a controlled manner, making it a valuable tool for studying the role of ROS in various biological processes. However, one limitation of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is its potential toxicity, as high levels of ROS can cause damage to cellular components. Therefore, careful dosing and monitoring are necessary when using N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide. One area of interest is in the development of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide derivatives with improved efficacy and reduced toxicity. Another area of interest is in the use of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide as a tool for studying the role of ROS in various diseases and biological processes. Additionally, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide may have potential applications in the development of new cancer therapies and neuroprotective agents.
Synthesemethoden
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with thionyl chloride to produce 4-nitrobenzoyl chloride. The resulting compound is then reacted with N-(10H-phenothiazin-10-yl)acetamide to obtain N-(10H-phenothiazin-10-ylcarbonyl)-4-nitrobenzamide. This compound is then reduced using sodium dithionite to yield N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and biochemistry. In cancer research, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been used as a tool to study the role of reactive oxygen species in neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been used to study the structure and function of proteins.
Eigenschaften
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c21-19(14-8-2-1-3-9-14)22-25-20(24)23-15-10-4-6-12-17(15)26-18-13-7-5-11-16(18)23/h1-13H,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFDZKJRFNOXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)


![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)

![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)